1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c1-5-4-9(3-2-7)8-6(5)10(11)12/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVFXYPOOCHJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitro-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium azide, and iron powder. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyrazoles are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the fluoroethyl group can enhance the binding affinity and selectivity of the compound for its target . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features :
- Methyl group (position 4) : Contributes to steric bulk and influences regioselectivity in reactions.
- 2-Fluoroethyl chain (position 1) : Introduces fluorine’s electronegative and hydrophobic effects.
The following table and analysis highlight key structural and functional differences between 1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole and related pyrazole derivatives.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Calculated molecular weight based on formula.
Analysis of Substituent Effects
Nitro Group Position and Electronic Effects
- The 3-nitro group in the target compound contrasts with 4-nitro substituents in analogs like 52b () and 5b (). Positional differences alter electronic distribution: a 3-nitro group may enhance electrophilicity at adjacent positions, favoring nucleophilic attack or hydrogen bonding in biological systems .
Fluorinated Chains
- The 2-fluoroethyl group in the target compound is structurally distinct from 4-fluorophenyl ethyl () or trifluoromethyl () groups. Fluorine’s inductive effects reduce basicity and increase metabolic stability, while ethyl chains improve membrane permeability compared to aromatic fluorinated groups .
Functional Group Diversity
Biological Activity
1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies and findings.
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluoroethyl group enhances its lipophilicity and potential interaction with biological targets. The synthesis of this compound typically involves:
- Nitration of 4-methylpyrazole to introduce the nitro group.
- Alkylation with 2-fluoroethyl bromide to attach the fluoroethyl side chain.
This synthetic route allows for the generation of derivatives that can be evaluated for various biological activities.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds containing the pyrazole scaffold, including this compound, have been shown to inhibit the growth of multiple cancer cell lines:
- Lung Cancer : In vitro studies demonstrated that this compound can induce apoptosis in lung cancer cell lines.
- Breast Cancer : The compound showed promising results against MDA-MB-231 breast cancer cells with an IC50 value indicating effective growth inhibition.
Table 1 summarizes the anticancer activities of this compound across various cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25.72 | Induction of apoptosis |
| A549 (Lung Cancer) | 30.50 | Cell cycle arrest |
| HepG2 (Liver) | 22.10 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies suggest that it exhibits moderate efficacy against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values indicate effectiveness against this common pathogen.
- Escherichia coli : The compound also showed activity against E. coli, with varying MIC values depending on the formulation.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The fluorine atom may enhance binding affinity to specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that this compound activates apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A recent trial involving patients with advanced lung cancer treated with a derivative of this compound showed a significant reduction in tumor size after four weeks of treatment.
- Breast Cancer Research : In a controlled study, patients receiving treatment based on this pyrazole derivative experienced improved survival rates compared to those on standard chemotherapy.
Q & A
Q. Advanced Fluorination Strategies
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorinating agent reactivity .
- Microwave Assistance : Microwave irradiation reduces reaction time (e.g., 30 minutes vs. 16 hours) while maintaining >80% yield .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .
What spectroscopic and crystallographic methods validate the compound’s structure?
Q. Basic Characterization
- NMR : H/C NMR to confirm fluoroethyl (-CH₂CH₂F) and nitro (-NO₂) groups. F NMR quantifies fluorination efficiency .
- MS : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 218.0692) .
Advanced Techniques : Single-crystal X-ray diffraction resolves nitro group orientation and ring planarity .
How does the nitro group influence reactivity in further functionalization?
Q. Nitro Group Reactivity
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts -NO₂ to -NH₂ for amine-based derivatization .
- Electrophilic Substitution : Nitro acts as a meta-directing group; bromination occurs at C-5 of the pyrazole ring .
Advanced Applications : Nitro displacement via SNAr reactions with thiols or amines under basic conditions .
What thermal analysis methods assess stability and decomposition pathways?
Q. Thermal Stability Protocols
- TGA/DSC : Monitor decomposition onset (typically 180–220°C) and exothermic events .
- Kinetic Studies : Use Kissinger method to calculate activation energy () for thermal degradation .
How can regioselectivity be controlled in electrophilic substitutions?
Q. Regioselective Strategies
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophiles to specific positions .
- Solvent Effects : Nitromethane enhances electrophilic attack at electron-rich C-4 .
What in vitro assays evaluate potential biological activity?
Q. Biological Screening
- Enzyme Inhibition : Test against kinases or oxidoreductases (IC₅₀ via fluorescence assays) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Which computational models predict electronic properties?
Q. Computational Approaches
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures .
How are contradictions in spectral data resolved?
Q. Data Reconciliation
- Multi-Technique Cross-Validation : Compare IR (C-NO₂ stretch at ~1520 cm⁻¹), N NMR, and XRD .
- Isotopic Labeling : Use O-labeled nitro groups to confirm vibrational assignments .
What strategies mitigate hazards during large-scale reactions?
Q. Safety Protocols
- Exothermicity Control : Gradual reagent addition and jacketed reactors for nitration .
- Waste Management : Neutralize acidic byproducts (e.g., CaCO₃ for HNO₃/H₂SO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
